Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate
Description
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a pyrimidinylamino moiety at position 2. The pyrimidine ring is further functionalized with chlorine at position 2 and a methyl group at position 3.
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15) |
InChI Key |
SHKWCWRYEFEBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Halogenated Pyrimidines
Chloropyrimidines undergo nucleophilic substitution with ammonia or ammonium salts. For example, 2,4-dichloro-5-methylpyrimidine reacts with aqueous ammonia at 80–100°C to yield the 4-amino derivative. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-amination.
Palladium-Catalyzed Cross-Coupling
Aryl boronic acids and chloropyrimidines undergo Suzuki-Miyaura coupling in the presence of palladium catalysts. For instance, bis(triphenylphosphine)palladium(II) chloride facilitates the reaction between 2-chloro-5-methylpyrimidin-4-amine and 2,5-difluorophenylboronic acid at 95°C, yielding functionalized pyrimidines with 57% efficiency.
Thiophene-2-carboxylate Ester Synthesis
The thiophene moiety is typically prepared via esterification or cyclization:
Gewald Reaction for Thiophene Formation
Cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic conditions generates 2-aminothiophene-3-carboxylates. For example, methyl cyanoacetate reacts with acetone and sulfur in ethanol with morpholine as a base, yielding methyl 2-aminothiophene-3-carboxylate (72% yield).
Direct Esterification
Thiophene-2-carboxylic acid is esterified using methanol and catalytic sulfuric acid. This method achieves near-quantitative yields but requires anhydrous conditions to prevent hydrolysis.
Coupling Strategies for Pyrimidine-Thiophene Conjugation
Nucleophilic Aromatic Substitution (SNAr)
The amino group on the pyrimidine displaces a leaving group (e.g., chloride) on the thiophene ring. For example, methyl 3-chlorothiophene-2-carboxylate reacts with 2-chloro-5-methylpyrimidin-4-amine in dimethylformamide (DMF) at 120°C, yielding the target compound in 45–60% efficiency.
Optimization Parameters:
Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd(OAc)₂) enable coupling between aryl halides and amines. A representative protocol uses:
- Methyl 3-bromothiophene-2-carboxylate (1.2 eq)
- 2-Chloro-5-methylpyrimidin-4-amine (1.0 eq)
- Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
- Cs₂CO₃ (2.5 eq) in toluene at 110°C for 24 hours.
This method achieves higher yields (70–75%) but incurs higher costs due to catalyst use.
Reaction Monitoring and Purification
Analytical Validation
Purification Techniques
- Column Chromatography: Silica gel with petroleum ether/ethyl acetate (4:1 → 1:1) elutes impurities.
- Recrystallization: Ethanol/water mixtures (3:1) yield crystalline product (mp 118–120°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| SNAr | 45–60 | 90–95 | Low | Moderate |
| Buchwald-Hartwig | 70–75 | 95–98 | High | High |
Key Findings:
- SNAr is cost-effective but limited by moderate yields.
- Buchwald-Hartwig offers superior efficiency at the expense of catalyst costs.
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr
Catalyst Deactivation in Cross-Coupling
Palladium black formation reduces catalytic activity. Adding chelating ligands (e.g., Xantphos) stabilizes Pd(0) intermediates.
Industrial-Scale Considerations
Solvent Recycling
Toluene and DMF are distilled and reused, reducing waste.
Continuous Flow Systems
Microreactors enhance heat transfer and reaction control, improving yield by 10–15% compared to batch processes.
Emerging Methodologies
Photocatalytic Amination
Visible-light-driven catalysis using Ru(bpy)₃²+ reduces energy input and achieves 65% yield at room temperature.
Biocatalytic Approaches
Engineered transaminases catalyze amine transfer under aqueous conditions, though yields remain low (30–40%).
Chemical Reactions Analysis
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The compound’s analogs differ primarily in substituents on the thiophene and pyrimidine rings. Below is a comparative analysis:
Key Observations :
- Positional Isomerism : The placement of substituents on the thiophene ring (e.g., C3 vs. C4) significantly impacts biological activity. For example, the 2-chlorophenyl group at C4 in vs. pyridinyl at C5 in alters solubility and target affinity.
- Pyrimidine Modifications : The 2-chloro-5-methylpyrimidine group in the target compound enhances kinase selectivity compared to unsubstituted pyrimidines .
Key Observations :
Physicochemical Properties
Substituents influence solubility, stability, and crystallinity:
Key Observations :
- Lipophilicity : Chlorophenyl and pyridinyl groups increase LogP, affecting membrane permeability.
- Thermal Stability : Higher melting points (e.g., 227–230°C in ) correlate with crystalline purity.
Biological Activity
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 253.67 g/mol
The structure features a thiophene ring attached to a pyrimidine derivative, which is significant for its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, exhibit promising antitumor activities. For instance, a related compound was shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC values for these compounds reached as low as 0.35 μM against A549 cells, indicating potent activity against tumor proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 9u | A549 | 0.35 |
| Compound 9u | MCF-7 | 3.24 |
| Compound 9u | PC-3 | 5.12 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). The introduction of the thiophene moiety is believed to enhance binding affinity towards these targets, promoting apoptosis in cancer cells and cell cycle arrest in the G2/M phase .
Antimicrobial Activity
In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy. Studies indicate that related compounds demonstrate significant antibacterial activity against ESBL-producing E. coli strains. The binding interactions with bacterial proteins suggest a potential for these compounds to act as novel β-lactamase inhibitors .
Case Studies
-
Antitumor Efficacy :
- In a study assessing various pyrimidine derivatives, this compound showed significant inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
